

# 2,3,5-tri-O-benzyl-beta-D-arabinofuranose chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

**Cat. No.:** B3024256

[Get Quote](#)

An In-depth Technical Guide to 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose: Properties, Synthesis, and Applications

## Introduction

2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose is a pivotal protected monosaccharide derivative that serves as a cornerstone in modern carbohydrate chemistry and drug discovery. Its strategic placement of benzyl ether protecting groups on the 2, 3, and 5 hydroxyl positions of the arabinofuranose scaffold renders the anomeric hydroxyl group at position 1 uniquely available for stereoselective glycosylation reactions. This structural feature, combined with the stability of the benzyl ethers under a wide range of reaction conditions and their subsequent facile removal, makes it an indispensable building block for the synthesis of complex oligosaccharides, nucleoside analogues, and other glycoconjugates with significant biological activity. This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications for researchers and professionals in the field.

## Physicochemical Properties

The fundamental chemical and physical properties of 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property            | Value                                              | References |
|---------------------|----------------------------------------------------|------------|
| Molecular Formula   | C <sub>26</sub> H <sub>28</sub> O <sub>5</sub>     | [1][2][3]  |
| Molecular Weight    | 420.50 g/mol                                       | [1][3]     |
| CAS Number          | 60933-68-8                                         | [3][4]     |
| Appearance          | White powder                                       | [1]        |
| Purity              | ≥99% (TLC)                                         |            |
| Optical Activity    | [α]D -9.0 to -1.5 °, c = 1%<br>(w/v) in chloroform |            |
| Storage Temperature | 2-8°C                                              | [2]        |

## Synthesis Strategies

The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose typically starts from the commercially available D-arabinose. A common and efficient method involves a two-step process: Fischer glycosylation followed by benzylation.[5][6] This approach is favored due to the accessibility of the starting material and the straightforward nature of the reactions.

## Rationale Behind the Synthetic Route

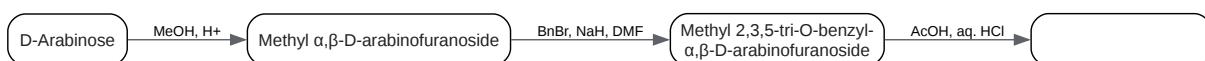
The choice of a two-step synthesis involving an initial Fischer glycosylation to form a methyl arabinofuranoside is a strategic decision to control the anomeric stereochemistry and to protect the anomeric hydroxyl group temporarily. This allows for the subsequent benzylation of the remaining hydroxyl groups at positions 2, 3, and 5. The final step involves the hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group, yielding the target compound. An alternative strategy involves the synthesis via an allyl glycoside, which can be advantageous in certain contexts.[7]

## Experimental Protocol: Synthesis from D-Arabinose

### Step 1: Fischer Glycosylation of D-Arabinose

- Suspend D-arabinose in methanol.

- Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.
- Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours until the starting material is consumed (monitored by TLC).[8]
- Neutralize the reaction with a basic resin and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl arabinofuranoside.


#### Step 2: Benzylation of Methyl Arabinofuranoside

- Dissolve the crude methyl arabinofuranoside in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
- Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.
- Add benzyl bromide dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[8]
- Quench the reaction carefully with methanol and then water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield methyl 2,3,5-tri-O-benzyl- $\alpha,\beta$ -D-arabinofuranoside.

#### Step 3: Hydrolysis of the Methyl Glycoside

- Dissolve the purified methyl 2,3,5-tri-O-benzyl- $\alpha,\beta$ -D-arabinofuranoside in a mixture of glacial acetic acid and aqueous hydrochloric acid.[8]
- Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.[8]

- Cool the reaction to room temperature and neutralize with a base, such as an aqueous solution of potassium hydroxide.[8]
- Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to obtain 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose.

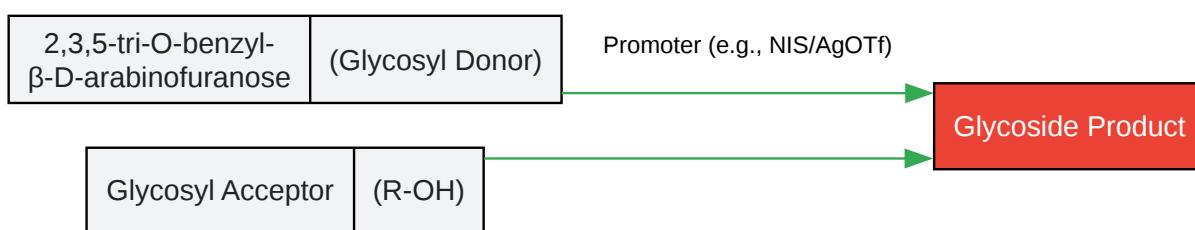


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose.

## Key Chemical Transformations

The utility of 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose lies in its reactivity, particularly at the anomeric center, and the ability to deprotect the benzyl ethers.


## Glycosylation Reactions

The free hydroxyl group at the anomeric position makes this compound an excellent glycosyl donor for the stereoselective formation of glycosidic bonds. The outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of glycosyl acceptor, promoter, and solvent.

## Experimental Protocol: A Representative Glycosylation Reaction

- Dissolve 2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose and the glycosyl acceptor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
- Add a suitable promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., silver trifluoromethanesulfonate), at a low temperature (e.g., -78°C).[9]

- Stir the reaction mixture at low temperature and allow it to warm gradually to room temperature.
- Monitor the reaction by TLC until the starting materials are consumed.
- Quench the reaction with a solution of sodium thiosulfate.
- Dilute the mixture with an organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate.
- Purify the resulting glycoside by column chromatography.



[Click to download full resolution via product page](#)

Caption: Generalized glycosylation reaction scheme.

## Deprotection of Benzyl Ethers

The removal of the benzyl protecting groups is a crucial final step in many synthetic sequences to unveil the free hydroxyl groups of the arabinofuranose moiety. While catalytic hydrogenolysis is a common method, it may not be suitable for substrates with other reducible functional groups.<sup>[10]</sup> An alternative mild method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.<sup>[10]</sup>

## Experimental Protocol: Photochemical Deprotection with DDQ

- Dissolve the benzylated arabinofuranoside derivative in acetonitrile.
- Add an excess of DDQ to the solution.

- Irradiate the reaction mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature.[10]
- Monitor the reaction by TLC. The reaction's progress is indicated by the consumption of the starting material.
- Upon completion, concentrate the reaction mixture.
- Purify the deprotected product by column chromatography to remove the DDQ byproducts.

## Applications in Medicinal Chemistry and Glycoscience

2,3,5-tri-O-benzyl- $\beta$ -D-arabinofuranose is a vital intermediate in the synthesis of a wide array of biologically active molecules.[11]

- Nucleoside Analogues: It serves as a precursor for the synthesis of various nucleoside analogues with potential antiviral (including anti-HIV) and anticancer activities.[7][11]
- Oligosaccharide Synthesis: This compound is extensively used in the stereoselective synthesis of oligosaccharides and other complex carbohydrates.[1] These synthesized oligosaccharides are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.
- Enzyme Inhibitors: It has been utilized in the synthesis of isosteric phosphonate analogues of fructose 2,6-bisphosphate, which are known to inhibit fructose bisphosphatase.[11] Additionally, it is a stereoselective analog that can inhibit human maltase glucoamylase.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,3,5-Tri-O-benzyl- $\beta$ -D-arabinofuranose | CymitQuimica [cymitquimica.com]

- 2. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [2,3,5-tri-o-benzyl-beta-d-arabinofuranose chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3024256#2-3-5-tri-o-benzyl-beta-d-arabinofuranose-chemical-properties\]](https://www.benchchem.com/product/b3024256#2-3-5-tri-o-benzyl-beta-d-arabinofuranose-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)